molecular formula C22H21ClN2O5 B15142812 Hbv-IN-14

Hbv-IN-14

Cat. No.: B15142812
M. Wt: 428.9 g/mol
InChI Key: PPNNMEWMZNATRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hbv-IN-14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar antiviral compounds often involve multi-step organic synthesis, including nucleophilic substitution, oxidation, and reduction reactions .

Chemical Reactions Analysis

Hbv-IN-14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Hbv-IN-14 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methods.

    Biology: Used to study the replication mechanisms of the hepatitis B virus and to develop new antiviral therapies.

    Medicine: Potentially used as a therapeutic agent for treating chronic hepatitis B infections.

    Industry: Used in the development of diagnostic kits and antiviral drugs .

Mechanism of Action

Hbv-IN-14 exerts its effects by inhibiting the replication of the hepatitis B virus. It targets the viral polymerase enzyme, which is essential for the replication of the viral genome. By inhibiting this enzyme, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Hbv-IN-14 is unique compared to other similar compounds due to its specific mechanism of action and its ability to reduce both hepatitis B surface antigen and hepatitis B virus DNA levels. Similar compounds include:

This compound stands out due to its novel mechanism of action and its potential to achieve a functional cure for chronic hepatitis B infections.

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

3-[2-[4-(9-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)phenoxy]ethoxy]-1-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H21ClN2O5/c1-22(21(27)28)12-16(13-22)30-10-9-29-15-6-4-14(5-7-15)18-11-19(26)25-8-2-3-17(23)20(25)24-18/h2-8,11,16H,9-10,12-13H2,1H3,(H,27,28)

InChI Key

PPNNMEWMZNATRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)OCCOC2=CC=C(C=C2)C3=CC(=O)N4C=CC=C(C4=N3)Cl)C(=O)O

Origin of Product

United States

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